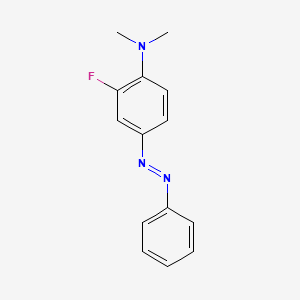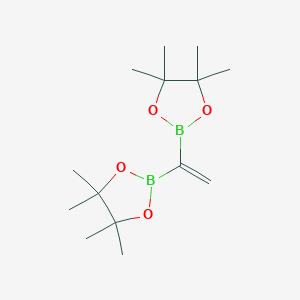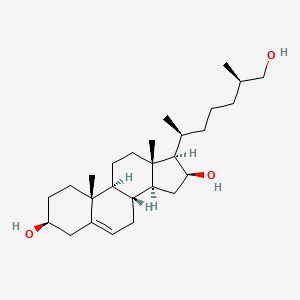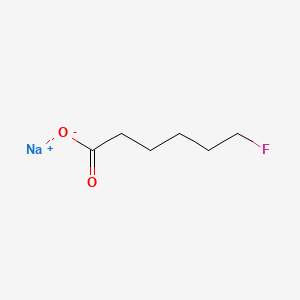
Sodium 6-fluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-fluorohexanoate is an organic compound with the molecular formula C6H10FNaO2 It is a sodium salt derivative of 6-fluorohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 6-fluorohexanoate can be synthesized through the neutralization of 6-fluorohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-fluorohexanoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow process, where 6-fluorohexanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluorohexanoic acid.
Reduction: It can be reduced to form 6-fluorohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: 6-fluorohexanoic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates, depending on the nucleophile used.
Scientific Research Applications
Sodium 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the metabolism of fluorinated fatty acids.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium 6-fluorohexanoate involves its interaction with biological molecules. In biological systems, it can be metabolized to form fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to various physiological effects.
Comparison with Similar Compounds
- Sodium 4-fluorobutyrate
- Sodium 5-fluoropentanoate
- Sodium 7-fluoroheptanoate
Comparison: Sodium 6-fluorohexanoate is unique due to its specific chain length and the position of the fluorine atom. Compared to sodium 4-fluorobutyrate and sodium 5-fluoropentanoate, it has a longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to sodium 7-fluoroheptanoate, it has a shorter carbon chain, which can affect its solubility and metabolic pathways.
Properties
CAS No. |
371-50-6 |
|---|---|
Molecular Formula |
C6H10FNaO2 |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
sodium;6-fluorohexanoate |
InChI |
InChI=1S/C6H11FO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
IBHLFLUASNVUED-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)[O-])CCF.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


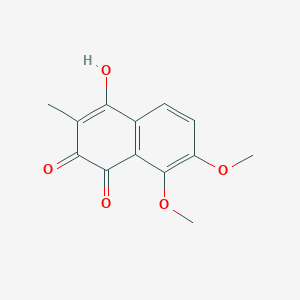
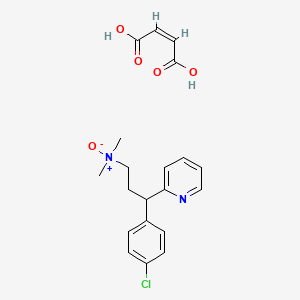
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
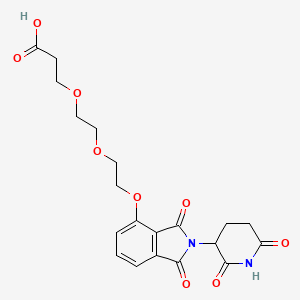
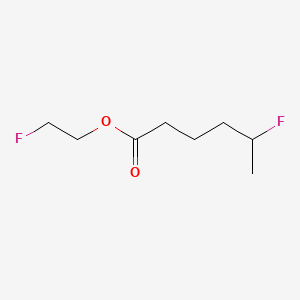
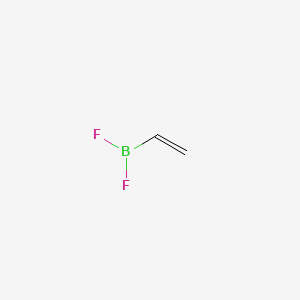
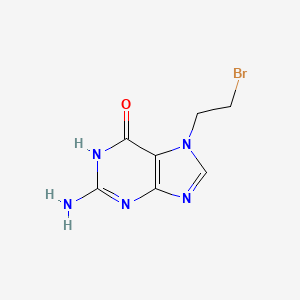
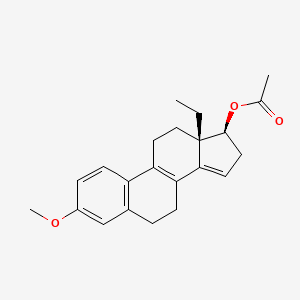
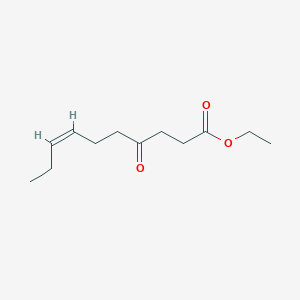
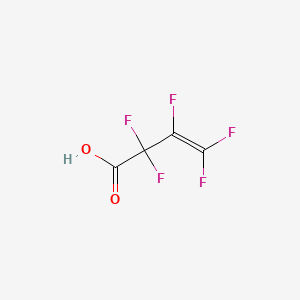
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
